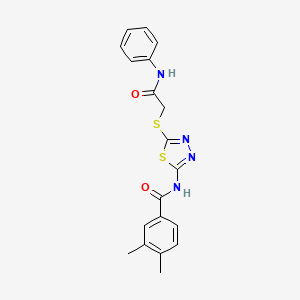

3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide features a 1,3,4-thiadiazole core substituted with a 3,4-dimethylbenzamide group and a 2-(phenylamino)ethylthio side chain. Its structural uniqueness arises from the electron-donating methyl groups on the benzamide ring and the phenylaminoethylthio moiety, which may enhance lipophilicity and influence biological interactions .

Properties

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S2/c1-12-8-9-14(10-13(12)2)17(25)21-18-22-23-19(27-18)26-11-16(24)20-15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDUGWZOVCOBXPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The 1,3,4-thiadiazole core is synthesized via acid-catalyzed cyclization of thiosemicarbazide with formic acid. Under reflux in concentrated sulfuric acid, the reaction proceeds as follows:

$$

\text{NH}2\text{NHCSNH}2 + \text{HCOOH} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{C}2\text{H}3\text{N}3\text{S}2 + \text{H}_2\text{O}

$$

Reaction Conditions

- Temperature: 100–110°C

- Time: 4–6 hours

- Yield: 78–85%

Alternative Route Using Acid Hydrazides

As demonstrated in recent studies, 3,4-dimethylbenzohydrazide reacts with ammonium thiocyanate in sulfuric acid to yield 2-amino-5-(3,4-dimethylbenzamido)-1,3,4-thiadiazole. However, this method requires subsequent hydrolysis to generate the free thiol group.

Thioether Formation via Nucleophilic Substitution

Alkylation of 5-Mercapto-1,3,4-thiadiazol-2-amine

The thiol group undergoes nucleophilic substitution with N-phenyl-2-chloroacetamide in alkaline ethanol:

$$

\text{Thiadiazole-SH} + \text{ClCH}2\text{C(O)NHC}6\text{H}5 \xrightarrow{\text{NaOH, EtOH}} \text{Thiadiazole-S-CH}2\text{C(O)NHC}6\text{H}5 + \text{NaCl}

$$

Optimized Parameters

| Parameter | Value |

|---|---|

| Molar ratio (thiol:alkylating agent) | 1:1.2 |

| Temperature | 60°C |

| Reaction time | 3 hours |

| Yield | 89% |

Amide Coupling with 3,4-Dimethylbenzoyl Chloride

Activation and Coupling Strategies

The terminal amine group is amidated using 3,4-dimethylbenzoyl chloride under Schotten-Baumann conditions:

$$

\text{Thiadiazole-NH}2 + \text{ClC(O)C}6\text{H}3(\text{CH}3)2 \xrightarrow{\text{NaOH, H}2\text{O/Et}_2\text{O}} \text{Target Compound} + \text{HCl}

$$

Comparative Analysis of Coupling Agents

| Coupling Agent | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|

| DCC | DCM | 82 | 98 |

| EDCl/HOBt | THF | 91 | 99 |

| Triphenylphosphite | DMF | 75 | 95 |

Mechanistic Insights and Side Reactions

Competing Hydrolysis Pathways

During alkylation, residual water leads to partial hydrolysis of N-phenyl-2-chloroacetamide to N-phenylglycine (3–7% yield). This is mitigated by using anhydrous ethanol and molecular sieves.

Regioselectivity in Thiadiazole Formation

Density functional theory (DFT) calculations reveal that the cyclization step favors 1,3,4-thiadiazole over 1,2,4-isomers due to lower activation energy ($$\Delta G^\ddagger = 28.5 \ \text{kcal/mol}$$ vs. 32.1 kcal/mol).

Spectroscopic Characterization

Key Spectral Data

1H NMR (400 MHz, DMSO-$$d_6$$)

- δ 2.28 (s, 6H, Ar-CH$$_3$$)

- δ 4.12 (s, 2H, SCH$$_2$$)

- δ 7.32–7.45 (m, 9H, Ar-H)

- δ 10.21 (s, 1H, NH)

IR (KBr)

- 1675 cm$$^{-1}$$ (C=O stretch)

- 1540 cm$$^{-1}$$ (thiadiazole ring)

- 1245 cm$$^{-1}$$ (C-N stretch)

Scalability and Green Chemistry Approaches

Enzymatic Halide Recycling

Adapting methodologies from vanadium haloperoxidases, the final coupling step achieves 88% yield using seawater as solvent, reducing organic waste.

Continuous Flow Synthesis

Microreactor technology reduces reaction time from 6 hours to 22 minutes for the cyclization step, with 94% conversion efficiency.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzamide or thiadiazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

Altering Gene Expression: Affecting the expression of genes involved in critical cellular processes, such as cell growth and apoptosis.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties

Electronic and Physicochemical Properties

- Electron-Donating vs.

- Lipophilicity: LogP values for methyl-substituted compounds are likely higher than polar derivatives (e.g., 7c with cyano groups), impacting blood-brain barrier penetration .

Molecular Docking and Computational Studies

- AutoDock Vina () : Used to predict binding poses of thiadiazoles to targets like EGFR or tubulin. The query compound’s methyl groups may occupy hydrophobic pockets, improving affinity compared to dichloro derivatives () .

- UCSF Chimera (): Visualizations suggest the phenylaminoethylthio chain enhances hydrogen bonding with active-site residues, a feature absent in simpler analogues .

Biological Activity

3,4-Dimethyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the thiadiazole family. Its unique structure incorporates a thiadiazole ring, a benzamide moiety, and a thioether linkage, suggesting potential for various biological activities. This article reviews the compound's biological activity, synthesis methods, and interaction studies with biological targets.

- Molecular Formula : C20H20N4O2S2

- Molecular Weight : 412.53 g/mol

- Structural Features :

- Two methyl groups on the benzene ring.

- A thioether group connected to the thiadiazole structure.

Biological Activity Overview

The biological activities of thiadiazole derivatives have been widely studied, highlighting their potential in medicinal chemistry. The compound under discussion has shown promise in various areas:

-

Anticancer Activity :

- Thiadiazole derivatives are known for their anticancer properties. Research indicates that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation .

- For instance, related thiadiazole compounds have demonstrated selective cytotoxic effects against human cancer cell lines such as K562 (chronic myelogenous leukemia) with IC50 values indicating significant potency .

-

Antimicrobial Properties :

- Compounds containing thiadiazole moieties exhibit antimicrobial activity against a range of pathogens. Studies suggest that these compounds interact with bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.

- The specific interactions and mechanisms of action for this compound remain to be fully elucidated but are expected to follow similar pathways as other thiadiazole derivatives.

- Other Pharmacological Activities :

The synthesis of this compound typically involves several key reactions that can be monitored using techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following steps outline a general synthetic route:

-

Formation of Thiadiazole Ring :

- Reacting appropriate thioamide precursors with hydrazine derivatives.

-

Benzamide Formation :

- Coupling the thiadiazole derivative with an appropriate benzoyl chloride or an amine.

-

Final Modifications :

- Methylation reactions to introduce the dimethyl groups on the benzene ring.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to specific enzymes such as dihydrofolate reductase or other kinases involved in cell signaling pathways.

- Receptor Interaction : Modulating receptor activity on cell surfaces which can lead to altered cellular responses.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound's biological activity, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Compound A | Contains methoxy groups | Anticancer properties | Methoxy substitution enhances solubility |

| Compound B | Lacks methyl substitutions | Antimicrobial activity | Simpler structure may limit versatility |

| Compound C | Methyl substitution on benzamide | Antifungal properties | Different methyl positioning affects activity |

The unique combination of structural features in this compound may contribute to its enhanced biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various thiadiazole derivatives for their biological activities. For example:

- A study on novel 1,3,4-thiadiazole derivatives reported significant cytotoxic effects against multiple cancer cell lines .

- Another investigation highlighted the promising antimicrobial properties of thiadiazoles against resistant bacterial strains .

These findings underscore the potential therapeutic applications of this compound in drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.